4,6-difluoro-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole
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Overview
Description
4,6-difluoro-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole is a complex organic compound that features a benzothiazole core substituted with fluorine atoms and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-difluoro-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole typically involves multiple steps, including the formation of the benzothiazole core, the introduction of fluorine atoms, and the attachment of the piperazine and pyrrolidine sulfonyl groups. Common synthetic methods include:
Formation of Benzothiazole Core: This can be achieved through cyclization reactions involving ortho-aminothiophenol and carbon disulfide.
Introduction of Fluorine Atoms: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of Piperazine and Pyrrolidine Sulfonyl Groups: This step involves nucleophilic substitution reactions, often using piperazine and pyrrolidine sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4,6-difluoro-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorinated positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mCPBA
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles like amines, electrophiles like alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4,6-difluoro-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes and receptors.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,6-difluoro-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4,6-difluoro-2-{4-[4-(methylsulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole
- 4,6-difluoro-2-{4-[4-(ethylsulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole
Uniqueness
4,6-difluoro-2-{4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole is unique due to the presence of the pyrrolidine sulfonyl group, which can enhance its biological activity and selectivity. This structural feature may provide advantages in terms of binding affinity and specificity for certain biological targets compared to similar compounds.
Properties
IUPAC Name |
[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N4O3S2/c23-16-13-18(24)20-19(14-16)32-22(25-20)27-11-9-26(10-12-27)21(29)15-3-5-17(6-4-15)33(30,31)28-7-1-2-8-28/h3-6,13-14H,1-2,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBHKEOKWPVYLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=NC5=C(C=C(C=C5S4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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